3-(Methoxymethoxy)cyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Methoxymethoxy)cyclobutane-1-carbaldehyde” is a chemical compound with the CAS Number: 2344684-98-4 . It has a molecular weight of 144.17 . The compound is in liquid form and is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The IUPAC Name for this compound is (1s,3s)-3-(methoxymethoxy)cyclobutane-1-carbaldehyde . The InChI Code is 1S/C7H12O3/c1-9-5-10-7-2-6(3-7)4-8/h4,6-7H,2-3,5H2,1H3/t6-,7+ .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, cyclobutane derivatives are known to undergo various reactions. For instance, they can be produced via the [2+2] heterodimerization of dissimilar acyclic enones upon visible light irradiation .Physical and Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 144.17 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Photoreduction of Cycloalkanecarbaldehydes
- Cyclobutane-carbaldehyde has been studied for its photoreduction properties in specific solvents, demonstrating chemical processes upon irradiation. This includes hydrogen abstraction and radical recombination, which is significant in understanding the photochemical behavior of cyclobutane derivatives (Funke & Cerfontain, 1976).
Nucleophilic Substitution in Indole Chemistry
- Indole derivatives, including 1-methoxy-6-nitroindole-3-carbaldehyde, have shown versatility in reactions with various nucleophiles. This compound serves as an electrophile and provides insight into the regioselective reactions of cyclobutane-related aldehydes (Yamada et al., 2009).
Chemical Synthesis and Reactions
- The synthesis of 1-methoxyindole derivatives, including applications in creating compounds like 1-methoxy-NN-dimethyl-tryptamine, provides a basis for understanding the synthetic versatility of cyclobutane-carbaldehyde related compounds (Acheson et al., 1979).
Photoelectron Spectra Analysis
- Cyclobutane derivatives have been explored through photoelectron spectra and semi-empirical calculations, offering insights into their electronic structures and how different orientations of functional groups affect their chemical properties (Stunnenberg et al., 2010).
Catalyzed Construction of Cyclobutane Derivatives
- Research on the Lewis acid-catalyzed construction of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives from arylmethylenecyclopropanes presents a method to create complex structures related to 3-(Methoxymethoxy)cyclobutane-1-carbaldehyde (Yao & Shi, 2007).
Safety and Hazards
Properties
IUPAC Name |
3-(methoxymethoxy)cyclobutane-1-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-9-5-10-7-2-6(3-7)4-8/h4,6-7H,2-3,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCXDRUDGJFARZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1CC(C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.